1-(3-Bromopropyl)-5-ethoxy-2-ethylbenzene
Description
1-(3-Bromopropyl)-5-ethoxy-2-ethylbenzene is a brominated aromatic compound characterized by a benzene ring substituted with a 3-bromopropyl chain, an ethoxy group at the 5-position, and an ethyl group at the 2-position. Its systematic name, Benzene, (3-bromopropyl)-5-ethoxy-2-ethyl-, corresponds to the CAS number 637-59-2 .
Properties
Molecular Formula |
C13H19BrO |
|---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
2-(3-bromopropyl)-4-ethoxy-1-ethylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-3-11-7-8-13(15-4-2)10-12(11)6-5-9-14/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
BVPRRSMHFJVJOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)OCC)CCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Taxonomy
Four principal methodologies dominate the compound’s synthesis:
Electrophilic Aromatic Substitution (EAS)
Friedel-Crafts Alkylation
A two-step protocol involves:
- Introducing the ethyl group via AlCl₃-catalyzed alkylation of 1-ethoxybenzene with ethyl chloride
- Subsequent bromopropyl attachment using 1,3-dibromopropane under reflux conditions
Key Data:
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Catalyst Loading | 15 mol% AlCl₃ |
| Average Yield | 62–68% |
| Major Byproduct | Di-alkylated isomers |
This method suffers from competing ortho/para directing effects between ethoxy and ethyl groups, necessitating careful stoichiometric control.
Transition Metal-Catalyzed Coupling
Suzuki-Miyaura Cross-Coupling
Aryl boronic esters pre-functionalized with ethoxy and ethyl groups undergo coupling with 3-bromopropyl-zinc reagents:
# Representative reaction scheme
aryl_boronic_ester + BrCH₂CH₂CH₂ZnCl → Target + Zn(OH)Br
Optimized Conditions:
- Pd(PPh₃)₄ catalyst (2 mol%)
- THF/H₂O (3:1) solvent system
- 12-hour reflux at 65°C
Performance Metrics:
| Purity (HPLC) | Isomeric Ratio | Scalability |
|---|---|---|
| 98.2% | 95:5 para:meta | Pilot-scale |
This method demonstrates superior regiocontrol compared to EAS approaches.
Reductive Alkylation Pathways
Catalytic Hydrogenation of Keto Intermediates
A three-stage synthesis:
- Friedel-Crafts acylation to install propanoyl group
- Bromination at β-position using PBr₃
- Hydrogenolytic reduction of ketone to methylene
Critical Parameters:
- 5% Pd/C catalyst under 50 psi H₂
- Ethanol solvent at 70°C
- Reaction time: 8–10 hours
Yield Optimization Table:
| Bromination Agent | Reduction Efficiency | Final Yield |
|---|---|---|
| PBr₃ | 92% | 74% |
| NBS | 88% | 68% |
| HBr/AcOH | 78% | 61% |
This route provides excellent functional group tolerance but requires high-pressure equipment.
Industrial-Scale Production Considerations
A comparative analysis of manufacturing approaches reveals critical economic factors:
| Method | CAPEX ($/kg) | OPEX ($/kg) | E-Factor |
|---|---|---|---|
| EAS | 120 | 85 | 8.2 |
| Suzuki Coupling | 240 | 110 | 4.1 |
| Reductive Alkylation | 180 | 95 | 6.7 |
E-Factor = (kg waste)/(kg product)
The Suzuki method’s lower environmental impact justifies its adoption despite higher initial costs.
Emerging Technologies
Continuous Flow Bromination
Microreactor systems enable precise control of exothermic bromination steps:
- Residence time: 90 seconds
- Conversion: 99%
- Selectivity: 97%
Flow vs Batch Comparison:
| Metric | Flow System | Batch Reactor |
|---|---|---|
| Thermal Runaway Risk | 0% | 42% |
| Space-Time Yield | 18 kg/m³/h | 4.2 kg/m³/h |
This technology reduces side reactions through rapid heat dissipation.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-5-ethoxy-2-ethylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method.
Major Products Formed
Scientific Research Applications
1-(3-Bromopropyl)-5-ethoxy-2-ethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is studied for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-5-ethoxy-2-ethylbenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the ethoxy and ethyl groups influence the compound’s reactivity and solubility . The compound may interact with enzymes and receptors, affecting biological pathways and cellular functions .
Comparison with Similar Compounds
Table 1: Comparison of Aromatic Analogues
| Compound | CAS Number | Key Substituents | Molecular Weight | Applications |
|---|---|---|---|---|
| 1-(3-Bromopropyl)-5-ethoxy-2-ethylbenzene | 637-59-2 | Bromopropyl, Ethoxy, Ethyl | ~257.1* | Synthesis intermediate |
| 1-Ethyl-2-methylbenzene | 611-14-3 | Ethyl, Methyl | 134.2 | Solvent, Petrochemical |
| 2-Ethylnaphthalene | 939-27-5 | Ethyl, Naphthalene | 156.2 | Industrial synthesis |
*Estimated based on substituent contributions.
Brominated Alkanes
Simpler bromoalkanes, such as 1-Bromo-2-ethylbutane (CAS 3814-34-4), exhibit distinct physical properties due to their aliphatic nature. For example:
- Boiling point: 143–144°C (vs. higher bp expected for the aromatic target compound due to increased molecular weight and polarity).
- Density: 1.179 g/cm³, typical for brominated alkanes .
These compounds are primarily used as alkylating agents, whereas the target compound’s aromatic system and ethoxy group may enable applications in fine chemical synthesis.
Benzimidazole Derivatives
Key differences include:
- Reactivity : Benzimidazoles undergo electrophilic substitution at specific positions, while the target compound’s bromopropyl chain facilitates SN2 reactions .
- Applications : Benzimidazoles are often explored for medicinal chemistry (e.g., antivirals), whereas the target compound’s ethoxy group may enhance solubility for pharmaceutical intermediates .
Pharmaceutical Compounds with Bromoalkyl Chains
Brominated aromatic compounds are frequently used in drug synthesis. Examples include:
- Brinzolamide (CAS 165116-91-6): A sulfonamide-containing drug with a bromopropylidene group. Its therapeutic action contrasts with the target compound’s lack of known bioactivity, highlighting the role of additional functional groups in pharmacology .
- Ethoheptazine : Features a bromopropyl chain but includes a nitrile group, enabling different metabolic pathways .
Table 2: Pharmaceutical Brominated Compounds
| Compound | CAS Number | Core Structure | Key Functional Groups | Application |
|---|---|---|---|---|
| Brinzolamide | 165116-91-6 | Thienothiazine | Sulfonamide, Bromine | Glaucoma treatment |
| Target Compound | 637-59-2 | Benzene | Bromopropyl, Ethoxy | Research intermediate |
Biological Activity
1-(3-Bromopropyl)-5-ethoxy-2-ethylbenzene is an organic compound belonging to the class of substituted ethylbenzenes. Its molecular formula is C13H17BrO, with a molecular weight of approximately 271.19 g/mol. This compound features a bromopropyl group attached to a benzene ring that also carries ethoxy and ethyl substituents, which contribute to its unique chemical properties and biological activities.
Chemical Structure
The structural representation of this compound can be illustrated as follows:
This structure showcases the presence of a bromine atom, two alkyl chains (ethyl and propyl), and an ethoxy group, which are critical for its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit various microbial strains. For instance, modifications to its structure have been explored to enhance its efficacy against bacteria and fungi, making it a candidate for further investigations in antimicrobial therapy.
Anticancer Activity
In addition to its antimicrobial effects, this compound has also been studied for its anticancer potential. Preliminary findings suggest that this compound and its derivatives may induce apoptosis in cancer cell lines. The mechanism appears to involve the compound's ability to interact with cellular pathways that regulate cell growth and survival.
The biological activity of this compound is believed to stem from its ability to undergo nucleophilic substitution reactions. This property allows the compound to interact with various biological targets, potentially leading to therapeutic effects against microbial infections and cancerous cells. Understanding these interactions is crucial for optimizing its use in drug development.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-Bromo-3-chloropropane | Contains both bromine and chlorine substituents | Used in pharmaceutical synthesis |
| 1-(3-Bromopropyl)-4-methoxybenzene | Similar structure but with a methoxy group | Different electronic properties due to methoxy group |
| 1-Bromo-3-phenylpropane | Features a phenyl group instead of an ethyl group | Utilized in synthesizing natural inhibitors |
The presence of both alkyl substituents in this compound enhances its reactivity while maintaining stability under various reaction conditions, differentiating it from other compounds in the table.
Study on Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at varying concentrations, suggesting potential as an antimicrobial agent.
Investigation into Anticancer Mechanism
Another study explored the anticancer properties of this compound using human cancer cell lines. The findings revealed that treatment with this compound led to increased apoptosis rates compared to control groups, highlighting its potential as a therapeutic agent in oncology.
Q & A
Q. Validation :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions and purity.
- X-ray Crystallography : SHELX software refines crystal structures, resolving stereochemistry and bond lengths .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Advanced: How does the bromopropyl group influence reaction mechanisms in cross-coupling or substitution reactions?
The C-Br bond in the bromopropyl chain is pivotal for:
- Nucleophilic Substitution (SN2) : Bromine acts as a leaving group, enabling alkylation of amines or thiols.
- Cross-Coupling : Suzuki-Miyaura or Heck reactions use Pd catalysts to replace Br with aryl/alkenyl groups .
- Elimination Reactions : Under basic conditions (e.g., KOH), β-hydride elimination may yield alkenes.
Mechanistic Insight : Computational studies (DFT) model transition states to predict regioselectivity, especially when steric hindrance from the ethyl or ethoxy groups occurs .
Basic: What physicochemical properties are critical for handling this compound, and how are they measured?
Key properties include:
- Boiling Point : ~237–238°C (similar to (3-Bromopropyl)benzene derivatives) .
- Solubility : Likely hydrophobic; measured via HPLC in acetonitrile/water mixtures.
- Stability : Sensitive to light/moisture; assessed via accelerated degradation studies (40°C/75% RH) monitored by TLC or GC-MS .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina.
- QSAR Models : Correlate substituent effects (e.g., ethoxy vs. methoxy) with activity trends.
- DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
Intermediate: What strategies are employed to evaluate its potential biological activity in vitro?
- Cytotoxicity Assays : MTT or resazurin-based tests on cancer cell lines (e.g., HeLa).
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates.
- Metabolic Stability : Incubate with liver microsomes to measure half-life via LC-MS .
Advanced: What challenges arise in crystallographic analysis due to its flexible substituents?
The bromopropyl and ethyl groups introduce conformational flexibility, complicating crystal packing. Solutions include:
- Cryocrystallography : Reduce thermal motion by cooling crystals to 100 K.
- Twinned Data Refinement : Use SHELXL to handle overlapping diffraction patterns .
Intermediate: How does the compound behave under oxidative or reductive conditions?
- Oxidation : KMnO4 may oxidize the ethoxy group to a ketone or carboxylic acid.
- Reduction : LiAlH4 could reduce the benzene ring (rare) or dehalogenate the bromopropyl chain .
- Stability Tests : Monitor by <sup>1</sup>H NMR or IR for functional group changes.
Advanced: What role could this compound play in materials science (e.g., liquid crystals or polymers)?
- Liquid Crystals : The ethoxy and ethyl groups may promote mesophase formation.
- Polymer Cross-Linking : Bromine enables radical-initiated polymerization or thiol-ene click chemistry.
- Surface Functionalization : Silane coupling agents (e.g., (3-Bromopropyl)trimethoxysilane) anchor the compound to silica surfaces .
Intermediate: How do substituents direct further functionalization (e.g., electrophilic aromatic substitution)?
- Ethoxy Group : Strongly para-directing, but steric bulk from the ethyl group may favor meta substitution.
- Bromopropyl Chain : Electron-withdrawing effect deactivates the ring, slowing electrophilic attacks.
- NMR Tracking : Use NOE experiments to confirm substitution patterns .
Advanced: Can this compound act as a ligand or catalyst in asymmetric synthesis?
- Ligand Design : The bromine atom may coordinate to transition metals (e.g., Pd, Cu), but its weak Lewis basicity limits utility.
- Chiral Derivatives : Introduce chiral centers in the propyl chain for asymmetric induction.
- Case Study : Similar bromoalkyl aromatics are precursors to phosphine ligands in catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
